Hydroxycarbodenafil
Description
Hydroxycarbodenafil is a novel sildenafil analogue first identified as an illicit adulterant in dietary supplements. Structurally, it features a hydroxycarboxylic acid group replacing the methylpiperazine sulfonyl moiety in sildenafil, a modification designed to evade regulatory detection while retaining phosphodiesterase type 5 (PDE5) inhibitory activity . Its discovery was reported by Gu et al. (2020) using advanced analytical techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy .
Properties
Molecular Formula |
C24H32N6O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O4/c1-4-6-18-20-21(28(3)27-18)23(32)26-22(25-20)17-15-16(7-8-19(17)34-5-2)24(33)30-11-9-29(10-12-30)13-14-31/h7-8,15,31H,4-6,9-14H2,1-3H3,(H,25,26,32) |
InChI Key |
BKATXTHEZOCJKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CCO)OCC)C |
Origin of Product |
United States |
Preparation Methods
The specific synthetic routes and reaction conditions are not widely published, but it is known that the compound contains an amide bond, which suggests the use of amide coupling reactions . Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity.
Chemical Reactions Analysis
Hydroxycarbodenafil undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyethyl group, reverting to a structure similar to carbodenafil.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydroxycarbodenafil has several scientific research applications:
Chemistry: It is used in studies involving the synthesis and characterization of PDE5 inhibitors.
Biology: The compound is studied for its effects on cellular signaling pathways involving PDE5.
Industry: It may be used in the development of dietary supplements and pharmaceuticals.
Mechanism of Action
Hydroxycarbodenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of other PDE5 inhibitors like sildenafil .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxycarbodenafil belongs to a growing class of structurally modified PDE5 inhibitors used to adulterate health supplements. Below is a detailed comparison with two analogous compounds: desmethylpiperazinyl propoxysildenafil and homosildenafil .
Structural and Pharmacological Differences
- This compound : The hydroxycarboxylic acid group enhances polarity, complicating detection via conventional screening methods .
- Desmethylpiperazinyl propoxysildenafil: Retains the core pyrazolopyrimidinone scaffold of sildenafil but alters pharmacokinetics due to the propoxy extension .
- Homosildenafil : A metabolite of sildenafil with uncharacterized PDE5 selectivity, often detected in counterfeit products .
Detection Challenges
This compound’s polar modifications necessitate specialized MS/MS transitions for identification, whereas homosildenafil’s structural similarity to sildenafil allows cross-reactivity in some immunoassays . Desmethylpiperazinyl propoxysildenafil’s detection relies on high-resolution mass spectrometry due to its unique fragmentation pattern .
Research Findings and Implications**
- This compound : A 2023 study by Xu et al. highlighted its prevalence in "natural" male enhancement products, with 12% of tested samples containing the compound . Its unregulated use correlates with emergency hospitalizations for cardiovascular complications .
- Desmethylpiperazinyl propoxysildenafil : Lee et al. (2018) demonstrated its 85% bioavailability in rat models, suggesting potent systemic effects even at low doses .
- Homosildenafil: El-Deen et al. (2020) noted its role in exacerbating nonalcoholic fatty liver disease in preclinical models, underscoring off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
